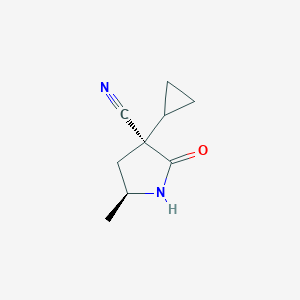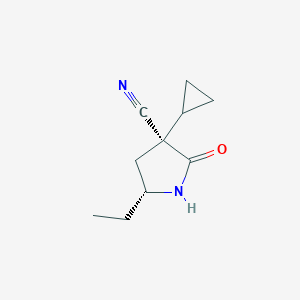
Chlorotetrahydrothiophenegold(I)
Übersicht
Beschreibung
Chlorotetrahydrothiophenegold(I), abbreviated as (tht)AuCl, is a coordination complex of gold . It is used as an entry point to gold chemistry . The tetrahydrothiophene ligand is labile and is readily substituted with other stronger ligands .
Synthesis Analysis
This compound can be prepared by the reduction of tetrachloroauric acid with tetrahydrothiophene . The reaction is as follows:Molecular Structure Analysis
The complex adopts a linear coordination geometry, which is typical of many gold(I) compounds . It crystallizes in the orthorhombic space group Pmc2 1 with lattice constants a = 6.540 (1) Å, b = 8.192 (1) Å, c = 12.794 (3) Å with Z = 4 formula units per unit cell .Chemical Reactions Analysis
Au(tht)Cl is a homogenous gold catalyst used for alkynylation, C-H activation, and isomerization .Physical And Chemical Properties Analysis
Chlorotetrahydrothiophenegold(I) has a chemical formula of C4H8AuClS and a molecular weight of 320.59 . It appears as a white to off-white powder .Wissenschaftliche Forschungsanwendungen
Catalysis in Organic Synthesis
Chlorotetrahydrothiophenegold(I), abbreviated as (tht)AuCl, is utilized in organic synthesis as a catalyst. Its ability to facilitate the hydrosilylation of aldehydes is particularly noteworthy . This process is crucial for the formation of secondary alcohols, which are valuable intermediates in the synthesis of various organic compounds.
Phenol Synthesis
This compound plays a significant role in the gold(I)-catalyzed cycloisomerization process, which is a method used for synthesizing phenols . Phenols are important in the production of plastics, pharmaceuticals, and as intermediates in the synthesis of other complex organic molecules.
Synthesis of Gold Nanoparticles
(tht)AuCl serves as a precursor for the synthesis of gold nanoparticles . These nanoparticles are created using non-toxic materials and have applications in pharmaceutical and biological fields due to their stability in aqueous media .
Safety and Hazards
Zukünftige Richtungen
Chlorotetrahydrothiophenegold(I) is a promising compound in the field of gold chemistry . It can be used as a precursor for the synthesis of gold nanoparticles . These nanoparticles can be synthesized using non-toxic materials for stabilization in aqueous media, making them suitable for pharmaceutical and biological applications .
Wirkmechanismus
Target of Action
Chlorotetrahydrothiophenegold(I), abbreviated as (tht)AuCl, is a coordination complex of gold
Mode of Action
The tetrahydrothiophene ligand in (tht)AuCl is labile and can be readily substituted with other stronger ligands This property allows (tht)AuCl to interact with its targets and induce changes
Action Environment
The action, efficacy, and stability of (tht)AuCl can be influenced by various environmental factors. For instance, the compound is somewhat less thermally labile compared to (Me2S)AuCl, but is still sensitive to temperature and light . The biological environment, including the presence of other molecules that can interact with (tht)AuCl, can also influence its action.
Eigenschaften
IUPAC Name |
chlorogold;thiolane | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H8S.Au.ClH/c1-2-4-5-3-1;;/h1-4H2;;1H/q;+1;/p-1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UCGCVRKULHHWGA-UHFFFAOYSA-M | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCSC1.Cl[Au] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H8AuClS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.59 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
39929-21-0 | |
| Record name | Chloro(tetrahydrothiophene)gold(I) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![7-Methoxy-benzo[d]isoxazol-3-ol, 95%](/img/structure/B6315587.png)
![4,7-Dibromo-3H-[1,2,3]triazolo[4,5-c]pyridine](/img/structure/B6315594.png)





![5-Bromo-1-methyl-1H-pyrrolo[3,2-b]pyridine](/img/structure/B6315647.png)



![4-Bromo-N-ethyl-6-methyl-7-oxo-1H-pyrrolo[2,3-c]pyridine-2-carboxamide](/img/structure/B6315691.png)

